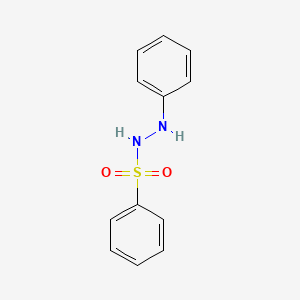
N'-phenylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-phenylbenzenesulfonohydrazide is an organic compound with the molecular formula C₁₂H₁₂N₂O₂S and a molecular weight of 248.301 g/mol It is a sulfonyl hydrazide derivative, characterized by the presence of a sulfonyl group attached to a hydrazide moiety, which is further connected to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-phenylbenzenesulfonohydrazide can be synthesized through the reaction of benzenesulfonyl chloride with phenylhydrazine . The reaction typically involves the use of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for N’-phenylbenzenesulfonohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-phenylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl azides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide moiety under mild conditions.
Major Products Formed
Oxidation: Sulfonyl azides.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted hydrazides.
Scientific Research Applications
N’-phenylbenzenesulfonohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-phenylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl hydrazide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . This interaction can disrupt key biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
N’-phenylbenzenesulfonohydrazide can be compared with other sulfonyl hydrazides, such as:
- N’-methylbenzenesulfonohydrazide
- N’-ethylbenzenesulfonohydrazide
- N’-propylbenzenesulfonohydrazide
Uniqueness
N’-phenylbenzenesulfonohydrazide is unique due to the presence of a phenyl group, which can enhance its stability and reactivity compared to its alkyl-substituted counterparts . This structural feature also contributes to its potential biological activity and versatility in synthetic applications.
Properties
CAS No. |
6596-69-6 |
|---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
N'-phenylbenzenesulfonohydrazide |
InChI |
InChI=1S/C12H12N2O2S/c15-17(16,12-9-5-2-6-10-12)14-13-11-7-3-1-4-8-11/h1-10,13-14H |
InChI Key |
NLEOEXCPIKOHJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















